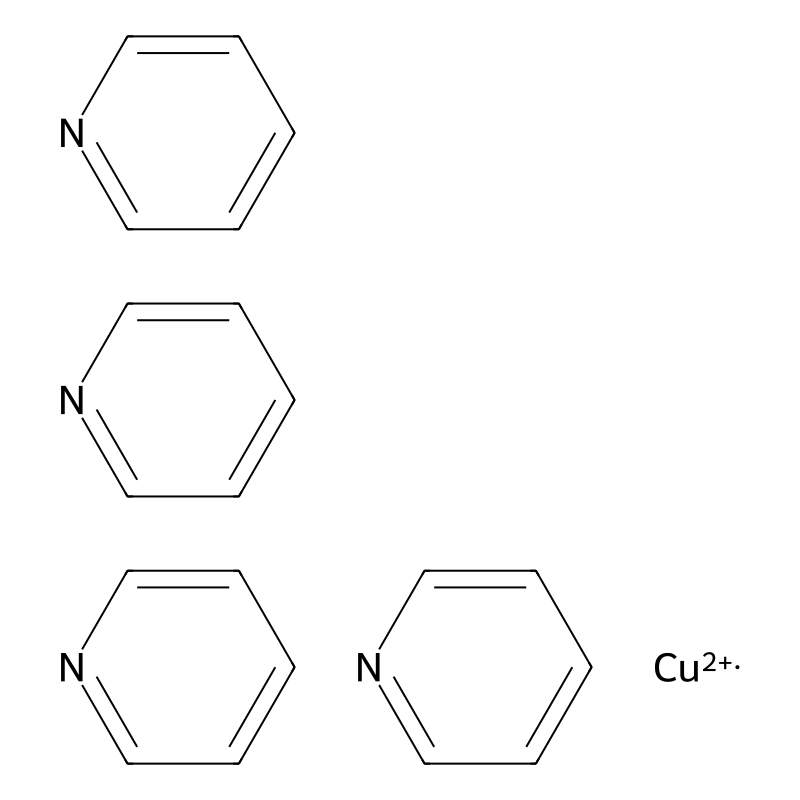tetrakis(pyridine)copper(II)

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Description
Tetrakis(pyridine)copper(II) is a coordination compound formed by the complexation of copper(II) ions with four pyridine ligands. This compound exhibits a square planar geometry, typical for copper(II) complexes, where the copper ion is coordinated to the nitrogen atoms of the pyridine rings. The molecular formula for tetrakis(pyridine)copper(II) is , and it has a molecular weight of approximately 379.9 g/mol . The unique structural arrangement and electronic properties of this compound make it a subject of interest in various fields, including materials science and coordination chemistry.
Research into the biological activity of tetrakis(pyridine)copper(II) has revealed potential applications in biomedicine and catalysis. Its coordination properties allow it to interact with biological molecules, which may influence enzymatic reactions or act as a catalyst in biochemical pathways. Studies have shown that copper complexes can exhibit antimicrobial properties, although specific data on tetrakis(pyridine)copper(II) remains limited .
Tetrakis(pyridine)copper(II) can be synthesized through several methods, including:
- Direct Reaction: Mixing copper(II) salts with pyridine in a suitable solvent (e.g., ethanol or methanol) under controlled conditions.
- Solvothermal Synthesis: Using high-pressure conditions to facilitate the formation of the complex from copper sources and pyridine.
- Electrochemical Methods: Employing electrochemical techniques to deposit the complex onto electrodes or within matrices .
The choice of synthesis method can influence the purity and crystallinity of the final product.
Tetrakis(pyridine)copper(II) finds applications in various domains:
- Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer.
- Material Science: Incorporated into materials for electronic devices owing to its unique electronic properties.
- Sensors: Employed in sensor technologies for detecting specific analytes based on its optical properties .
Studies on interaction mechanisms involving tetrakis(pyridine)copper(II) have focused on its binding affinities with different ligands and substrates. Techniques such as electron paramagnetic resonance spectroscopy have been utilized to investigate these interactions, providing insights into the electronic structure and reactivity of the complex. These studies are crucial for understanding how tetrakis(pyridine)copper(II) can be utilized in catalysis and sensor applications .
Tetrakis(pyridine)copper(II) shares similarities with other copper coordination complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrakis(2-pyridylmethyl)-1,2-ethanediamine copper(II) | C18H22CuN4 | Exhibits a dinuclear structure with unique bridging ligands. |
| Copper(II) sulfate | CuSO₄ | Commonly used in agriculture; lacks pyridine ligands. |
| Tetrakis(pyridine oxide)copper(II) tetrafluoroborate | C20H20CuN4O4BF₄ | Incorporates oxide ligands instead of pyridines; different geometry. |
| Copper(II) acetate | C4H6CuO2 | Simpler structure; more soluble but less stable than tetrakis complex. |
The unique coordination environment of tetrakis(pyridine)copper(II), characterized by four pyridine ligands, contributes to its distinct properties compared to these similar compounds. This configuration influences its reactivity, stability, and potential applications across various fields.








